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Compound of Interest

Compound Name: Titanium disulfide

Cat. No.: B082468 Get Quote

For researchers, scientists, and drug development professionals delving into the electronic

characteristics of Titanium Disulfide (TiS₂), the choice of an appropriate Density Functional

Theory (DFT) model is paramount for accurate predictions. This guide provides a

comprehensive comparison of various DFT functionals against experimental data, offering a

clear pathway for validating computational models for TiS₂.

The electronic nature of Titanium Disulfide (TiS₂) has been a subject of considerable debate,

with experimental evidence pointing towards both semimetallic and semiconducting behavior

with a narrow band gap.[1][2] This ambiguity underscores the importance of selecting and

validating DFT models that can accurately capture the subtle electronic features of this

transition metal dichalcogenide. This guide summarizes key findings from the literature,

presenting a comparative analysis of different DFT functionals and their performance in

predicting the electronic properties of TiS₂.

Comparative Analysis of DFT Functionals
The accurate prediction of the band gap of TiS₂ is a critical benchmark for any DFT model. The

choice of exchange-correlation functional within the DFT framework significantly influences the

calculated electronic structure. A summary of theoretical band gap values obtained with various

functionals, alongside experimental values, is presented in the table below.
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DFT Functional Software
Calculated Band
Gap (eV)

Experimental Band
Gap (eV)

PBE (GGA) Quantum ESPRESSO

Indirect narrow band

gap

(semiconductor/semi

metal)[3]

0.05 to 2.5[1][4]

PBE (GGA) VASP

Semimetallic (overlap

of sulfur p and

titanium d bands)[5]

~0.5 (STS/STM)[6]

PBE (GGA) CASTEP

Indirect band overlap

of 0.5 eV (semimetal)

[1]

0.3 ± 0.2[2]

mBJ-GGA Not Specified
Indirect band gap of

0.26[7]
0.3[7]

PBE + U (Ueff = 3.5

eV)
VASP

Indirect band gap of

0.19[5]

HSE06 VASP
Indirect band gap of

0.55[5]

HSE (α = 0.32) Not Specified 0.48[6]

Data Interpretation:

Standard Generalized Gradient Approximation (GGA) functionals like the Perdew-Burke-

Ernzerhof (PBE) functional often predict TiS₂ to be a semimetal with a small band overlap or a

semiconductor with a very narrow band gap.[1][3][5] This is in partial agreement with some

experimental findings that suggest semimetallic character.[1] However, other experimental

techniques, such as scanning tunneling spectroscopy (STS) and scanning tunneling

microscopy (STM), indicate a semiconducting nature with a band gap of approximately 0.5 eV.

[6]

More advanced hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional,

and modified Becke-Johnson (mBJ) potentials tend to open up a band gap, showing better
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agreement with experimental evidence for a semiconducting state.[5][6][7] For instance, the

HSE06 functional has been shown to predict an indirect band gap of 0.55 eV, which is in close

agreement with some experimental values.[5] Similarly, a modified Becke-Johnson potential

(mBJ-GGA) calculation resulted in an indirect band gap of 0.26 eV, which is also in reasonable

agreement with an experimental value of 0.3 eV.[7] The inclusion of an on-site Coulomb

interaction (PBE+U) also tends to open a band gap, though the predicted value may be smaller

than that from hybrid functionals.[5]

Experimental and Computational Protocols
A variety of experimental techniques and computational methods have been employed to

investigate the electronic properties of TiS₂.

Experimental Methodologies
Angle-Resolved Photoemission Spectroscopy (ARPES): This technique directly probes the

electronic band structure of materials.

Optical Absorption Spectroscopy: The absorption of light at different energies can be used to

determine the band gap of a semiconductor.

Resistivity and Hall Effect Measurements: These transport measurements provide

information about the carrier concentration and mobility, which can help distinguish between

semimetallic and semiconducting behavior.[1]

X-ray Emission and Absorption Spectroscopy: These methods provide information about the

density of states of the valence and conduction bands.[1]

Scanning Tunneling Spectroscopy/Microscopy (STS/STM): This technique can directly

measure the local density of states and determine the band gap at the surface of a material.

[6]

Computational Methodologies
The DFT calculations cited in this guide have been performed using various software packages

and approaches:

Software Packages:
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Quantum ESPRESSO: A widely used open-source suite for electronic structure

calculations.[3][8]

CASTEP: A commercial and academic software package for first-principles quantum

mechanical calculations.[1]

VASP (Vienna Ab initio Simulation Package): A popular package for performing ab initio

quantum mechanical calculations.

Key Computational Parameters:

Pseudopotentials: Ultrasoft pseudopotentials are commonly used to describe the

interaction between the core and valence electrons.[3]

Plane-wave Cutoff Energy: A critical parameter that determines the size of the basis set for

the plane-wave expansion of the wavefunctions. A typical value used is 350 eV.[1]

k-point Mesh: The sampling of the Brillouin zone is crucial for obtaining accurate electronic

properties. A Monkhorst-Pack grid is a common choice for this purpose.[3]

Exchange-Correlation Functionals:

GGA (Generalized Gradient Approximation): PBE is a widely used functional within this

approximation.[3]

Hybrid Functionals: HSE06 is a popular hybrid functional that mixes a portion of exact

Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap

predictions.[5][6]

mBJ (modified Becke-Johnson): This potential can provide improved band gap

predictions at a lower computational cost than hybrid functionals.[7]

DFT+U: This method adds an on-site Coulomb interaction term to the GGA functional to

better describe strongly correlated electrons.[5]
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The process of validating a DFT model for the electronic properties of TiS₂ involves a

systematic comparison of theoretical predictions with experimental data. The following diagram

illustrates a typical workflow for this validation process.

Computational Modeling

Experimental Characterization

Define TiS₂ Crystal Structure Select DFT Functional(s)
(PBE, HSE06, mBJ, etc.)

Perform DFT Calculation
(Quantum ESPRESSO, VASP, etc.)

Extract Electronic Properties
(Band Structure, DOS)

Compare Computational
and Experimental Results

Synthesize/Obtain TiS₂ Sample Measure Electronic Properties
(ARPES, Optical Absorption, etc.)

Experimental Data
(Band Gap, DOS Features)

Validate DFT ModelGood Agreement

Refine Model/Parameters

Poor Agreement

Click to download full resolution via product page

Caption: Workflow for validating DFT models for TiS₂ electronic properties.

Conclusion
The validation of DFT models for predicting the electronic properties of TiS₂ is a critical step for

reliable computational studies. While standard GGA functionals can provide a qualitative

picture, they often fail to accurately predict the band gap, frequently indicating a semimetallic

nature. Hybrid functionals like HSE06 and modified potentials such as mBJ-GGA have

demonstrated superior performance in capturing the semiconducting character of TiS₂ with a

narrow band gap, showing better agreement with experimental observations. Researchers

should carefully consider the choice of functional and validate their computational approach

against available experimental data to ensure the accuracy and predictive power of their DFT

simulations for TiS₂ and related materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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